Gallopamil hydrochloride
説明
Gallopamil hydrochloride is a coronary vasodilator that is an analog of iproveratril (VERAPAMIL) with one more methoxy group on the benzene ring . It is used in the treatment of abnormal heart rhythms . It is also a L-type calcium channel blocker designed for the treatment of coronary heart diseases: angina pectoris, prinzmetal angina, and hypertonia .
Synthesis Analysis
Gallopamil hydrochloride was synthesized from 2-(3,4,5-trimethoxyphenyl) acetonitrile and 2-(3,4-dimethoxyphenyl)-N-methylethylamine by nucleophilic substitution and salt-forming reaction .Molecular Structure Analysis
The molecular formula of Gallopamil hydrochloride is C28H41ClN2O5 . The IUPAC name is 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride .Chemical Reactions Analysis
The pharmacokinetics and bioavailability of the racemic drug gallopamil are not stereoselective at steady-state and are therefore not substantially altered compared with the single dose administration of gallopamil .Physical And Chemical Properties Analysis
The molecular weight of Gallopamil hydrochloride is 521.1 g/mol . The InChI is InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H .科学的研究の応用
Pharmacokinetics and Metabolism
Gallopamil hydrochloride has been studied for its pharmacokinetics and metabolism . Studies with 14C-labelled Gallopamil were carried out in volunteers to obtain data on total excretion and metabolism . The plasma concentrations of Gallopamil could be monitored for up to 3 to 5 hours . The half-life of Gallopamil calculated from urinary excretion is around 3.5 hours .
Cardiovascular Effects
Gallopamil is known for its effects on the cardiovascular system . It acts on the vascular system, and on the heart and its nodal structures . It has been used in the treatment of stable angina pectoris and is at least as effective as nifedipine and diltiazem .
Treatment of Ischaemic Heart Disease
Gallopamil has therapeutic potential in ischaemic heart disease . It is well-tolerated and exhibits a low propensity for causing cardiovascular and gastrointestinal adverse effects . This makes it a suitable alternative to other calcium antagonists for the treatment of patients with ischaemic heart disease .
Effect on Heart Rate and Blood Pressure
Gallopamil has been studied for its effect on heart rate and blood pressure . As a calcium antagonist, it can help regulate these vital signs, making it useful in the management of conditions like hypertension .
Effect on Peripheral and Coronary Blood Vessels
Gallopamil has an effect on peripheral and coronary blood vessels . This makes it potentially useful in the treatment of conditions like peripheral artery disease and coronary artery disease .
Effect on Left Ventricular Function
Gallopamil has been studied for its effect on left ventricular function . This could make it useful in the treatment of conditions like heart failure .
Cardioprotective Effects
Gallopamil has shown cardioprotective effects in both animal studies and studies in humans . This could potentially make it useful in the prevention of heart disease .
Metabolic Effects
Gallopamil has been studied for its metabolic effects . This could potentially make it useful in the treatment of metabolic disorders .
作用機序
Target of Action
Gallopamil hydrochloride is primarily targeted at the L-type calcium channels . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the influx of calcium ions into the cell .
Mode of Action
As an L-type calcium channel blocker , Gallopamil hydrochloride inhibits the influx of calcium ions through these channels . This action results in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance .
Biochemical Pathways
This disruption can affect various downstream effects, such as the relaxation of vascular smooth muscle .
Pharmacokinetics
Like other calcium channel blockers, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary molecular effect of Gallopamil hydrochloride is the inhibition of calcium ion influx through L-type calcium channels . At the cellular level, this results in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance . This can help in the treatment of conditions like hypertension and angina pectoris .
Action Environment
The action, efficacy, and stability of Gallopamil hydrochloride can be influenced by various environmental factors. For instance, factors such as pH levels, temperature, and the presence of other drugs can affect its absorption, distribution, metabolism, and excretion . .
Safety and Hazards
特性
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRIUNHEQSXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047858 | |
Record name | Gallopamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>78.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855637 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Gallopamil hydrochloride | |
CAS RN |
16662-46-7 | |
Record name | Gallopamil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16662-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallopamil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GALLOPAMIL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gallopamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-cyano-3-(3,4,5-trimethoxyphenyl)hex-6-yl]-(5,6-dimethoxyphenethyl)methylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALLOPAMIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT4VR32A0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。